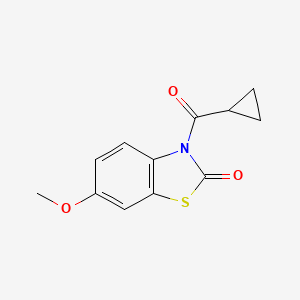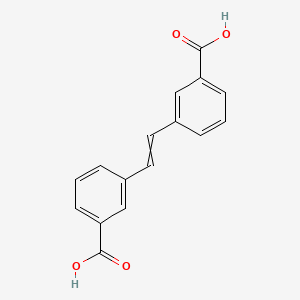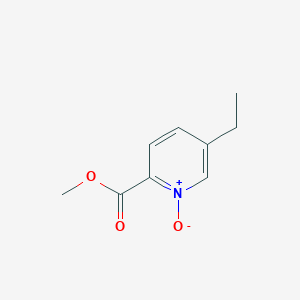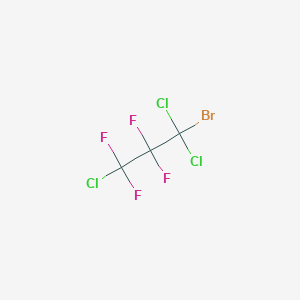
1-Bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane: is a halogenated organic compound with the molecular formula C3HBrCl3F4 . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propane backbone. It is used in various chemical processes and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1,3-trichloro-2,2,3,3-tetrafluoropropane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective substitution of hydrogen atoms with bromine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce less halogenated compounds.
Applications De Recherche Scientifique
1-Bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine, chlorine, and fluorine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with electron-rich sites on biomolecules or other chemical species. These interactions can influence the reactivity and stability of the compound in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane: is similar to other halogenated propanes, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity. The presence of bromine, chlorine, and fluorine atoms in the same molecule allows for a wide range of chemical transformations and applications that may not be possible with other halogenated compounds.
Propriétés
Numéro CAS |
111393-40-9 |
|---|---|
Formule moléculaire |
C3BrCl3F4 |
Poids moléculaire |
298.28 g/mol |
Nom IUPAC |
1-bromo-1,1,3-trichloro-2,2,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3BrCl3F4/c4-2(5,6)1(8,9)3(7,10)11 |
Clé InChI |
NIOSZFGLOHSDHR-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)Cl)(C(Cl)(Cl)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


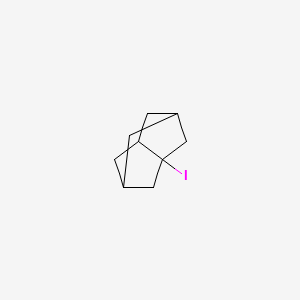
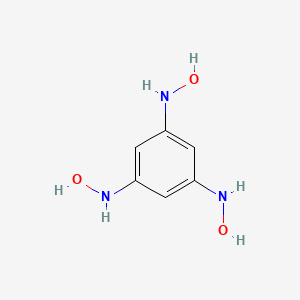

![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)
![N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide](/img/structure/B14325936.png)


![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
